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Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B7767232 Get Quote

2-Methylserine is a non-proteinogenic α-amino acid that distinguishes itself from its parent

amino acid, serine, by the presence of a methyl group at the α-carbon.[1][2] This seemingly

minor structural modification introduces a quaternary stereocenter, which imparts significant

conformational constraints upon molecules into which it is incorporated.[1] This property is of

paramount importance in the fields of medicinal chemistry and drug development, as the

rigidification of peptide backbones can lead to enhanced biological activity, increased metabolic

stability, and improved pharmacokinetic profiles.[1] Consequently, the ability to selectively

synthesize and isolate the individual enantiomers of 2-methylserine is a critical endeavor for

researchers and scientists. This guide provides a comprehensive technical overview of the

stereochemistry of 2-methylserine, methods for the synthesis and separation of its

enantiomers, and their applications in advanced research.

The Stereoisomers of 2-Methylserine: (R)- and (S)-
Enantiomers
The tetrahedral α-carbon of 2-methylserine, bonded to four different substituents (an amino

group, a carboxyl group, a hydroxymethyl group, and a methyl group), is a chiral center. This

chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-
methylserine and (S)-2-methylserine.[3][4] These enantiomers exhibit identical physical

properties in an achiral environment, such as melting point and solubility, but differ in their

interaction with plane-polarized light (optical activity) and their biological activity. The (S)-

enantiomer is also referred to as 2-methyl-L-serine, and the (R)-enantiomer as 2-methyl-D-

serine.[3][4]
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Caption: The enantiomers of 2-methylserine, (S)- and (R)-forms, are non-superimposable

mirror images.

Physicochemical Properties of 2-Methylserine
Stereoisomers
The distinct stereochemistry of the enantiomers of 2-methylserine leads to differences in their

optical properties, which are crucial for their identification and characterization. The following

table summarizes key physicochemical data for the stereoisomers of 2-methylserine.
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Property (S)-2-Methylserine (R)-2-Methylserine DL-2-Methylserine

Synonyms

(S)-(+)-2-

Methylserine, 2-

Methyl-L-serine

(R)-(-)-2-Methylserine,

2-Methyl-D-serine
(±)-2-Methylserine

CAS Number 16820-18-1[2][3] 81132-44-7[4] 5424-29-3[2]

Molecular Formula C₄H₉NO₃[3] C₄H₉NO₃[4] C₄H₉NO₃[2]

Molecular Weight 119.12 g/mol [3] 119.12 g/mol [4] 119.12 g/mol [2]

Melting Point 286-288 °C[5] Not specified Not specified

Specific Rotation [α] +3.3° (c=5, 6N HCl)[5] Not specified Not applicable

IUPAC Name

(2S)-2-amino-3-

hydroxy-2-

methylpropanoic

acid[3]

(2R)-2-amino-3-

hydroxy-2-

methylpropanoic

acid[4]

2-amino-3-hydroxy-2-

methylpropanoic

acid[6]

Stereoselective Synthesis: Crafting Chiral Purity
The synthesis of enantiomerically pure α-methyl-α-amino acids is a significant area of research

due to their value as building blocks in peptide design.[7] Several strategies have been

developed to achieve high levels of stereocontrol.

Diastereoselective Alkylation of Chiral Iminolactones
One powerful approach involves the diastereoselective alkylation of a chiral template.[7][8] The

rationale behind this method is to create a rigid cyclic system where a chiral auxiliary directs

the approach of an electrophile (in this case, a methyl group source) to one face of the enolate,

leading to the preferential formation of one diastereomer.

Conceptual Protocol: Diastereoselective Methylation

Chiral Auxiliary Attachment: A chiral auxiliary, for instance, derived from a naturally occurring

chiral molecule like (+)-3-carene, is coupled with a serine derivative to form a tricyclic

iminolactone.[7] This creates a sterically defined environment around the α-carbon.
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Enolate Formation: The iminolactone is treated with a strong base, such as lithium

diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a planar enolate. The

chiral auxiliary shields one face of the enolate.

Diastereoselective Alkylation: A methylating agent, such as methyl iodide, is introduced. The

steric hindrance from the chiral auxiliary forces the methyl group to add to the less hindered

face of the enolate, resulting in a high diastereomeric excess of the methylated product.

Hydrolysis and Chiral Auxiliary Removal: The methylated iminolactone is hydrolyzed under

acidic or basic conditions to cleave the chiral auxiliary and yield the desired enantiomerically

enriched 2-methylserine.
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Caption: Generalized workflow for the asymmetric synthesis of 2-methylserine via

diastereoselective alkylation.
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Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral

compounds.[9] The enzyme α-methylserine aldolase can be used to catalyze the condensation

of L-alanine and formaldehyde to produce α-methyl-L-serine.[1][10]

Protocol: Enzymatic Synthesis of (S)-2-Methylserine[1][10]

Reaction Mixture Preparation: A reaction buffer is prepared, typically a potassium phosphate

buffer (e.g., 100 mM, pH 7.4), containing the cofactor pyridoxal 5'-phosphate (PLP).

Substrate Addition: The substrates, L-alanine and formaldehyde, are added to the buffer.

Enzyme Introduction: Purified α-methylserine aldolase or E. coli cells overexpressing the

enzyme are introduced to initiate the reaction.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with

gentle agitation for a set period (e.g., 16 hours).

Reaction Quenching and Analysis: The reaction is stopped, for example, by adding a strong

base. The product, (S)-2-methylserine, is then quantified using analytical techniques such

as HPLC.

Resolution of Racemic 2-Methylserine
When a non-stereoselective synthesis is performed, a 50:50 mixture of (R)- and (S)-

enantiomers, known as a racemate, is obtained. The separation of these enantiomers is crucial

for their use in biological applications.

Lipase-Mediated Kinetic Resolution
Kinetic resolution is a technique that relies on the differential reaction rates of two enantiomers

with a chiral catalyst or reagent. Lipases are enzymes that can selectively catalyze the

acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted

enantiomer and the acylated product.

Principle of Lipase-Mediated Kinetic Resolution
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In the presence of a lipase, such as Novozym® 435, and an acyl donor (e.g., isopropenyl

acetate), one enantiomer of a racemic 2-methylserine derivative (e.g., (±)-N-benzoyl-α-

methylserine ethyl ester) is preferentially acetylated.[11] For example, the (R)-enantiomer might

be acetylated at a much faster rate than the (S)-enantiomer. This results in a mixture containing

the unreacted, enantiomerically enriched (S)-enantiomer and the acetylated (R)-enantiomer,

which can then be separated by standard chromatographic methods.

Racemic Mixture
((R)- and (S)-2-Methylserine derivative)

Chiral Catalyst
(e.g., Lipase)
+ Acyl Donor

(S)-Enantiomer
(Unreacted)Slow Reaction

(R)-Product
(Acetylated)

Fast Reaction

Chromatographic
Separation

Click to download full resolution via product page

Caption: Principle of lipase-mediated kinetic resolution for the separation of 2-methylserine
enantiomers.

Applications in Drug Discovery and Peptide Design
The incorporation of enantiomerically pure 2-methylserine into peptides is a key strategy for

developing peptidomimetics with improved therapeutic properties.[1] The α-methyl group

restricts the conformational freedom of the peptide backbone, which can lock the peptide into a

bioactive conformation, leading to higher receptor affinity and selectivity. Furthermore, the

quaternary α-carbon can provide steric shielding against enzymatic degradation, thereby

increasing the in vivo half-life of the peptide drug.[12]

2-Methylserine derivatives have also been investigated for their potential to interact with

various biological targets. For instance, due to its structural similarity to serine, 2-methylserine
is of interest for its potential interaction with the co-agonist binding site of the N-methyl-D-

aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][10]
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Caption: Potential interaction of 2-methylserine at the co-agonist binding site of the NMDA

receptor.

Conclusion
The stereochemistry of 2-methylserine is a critical determinant of its biological function and its

utility as a chiral building block. The ability to control the stereochemistry at the α-carbon

through asymmetric synthesis or to resolve racemic mixtures is essential for the advancement

of drug discovery and peptide design. The methodologies outlined in this guide, from

diastereoselective alkylation to enzymatic resolutions, provide a robust toolkit for researchers to

access enantiomerically pure 2-methylserine. As our understanding of the conformational

requirements for biological activity deepens, the demand for such unique and conformationally

constrained amino acids will undoubtedly continue to grow, solidifying the importance of 2-
methylserine in the development of next-generation therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b555341
https://en.wikipedia.org/wiki/2-Methylserine
https://pubchem.ncbi.nlm.nih.gov/compound/7000050
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-D-serine
https://amp.chemicalbook.com/ProductChemicalPropertiesCB0278090_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylserine
https://pubs.acs.org/doi/10.1021/jo1022537
https://pubs.acs.org/doi/10.1021/jo801514g
https://pmc.ncbi.nlm.nih.gov/articles/PMC8048798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8048798/
https://pdf.benchchem.com/555/2_methylserine_as_a_hydroxy_amino_acid_substituted_by_a_methyl_group.pdf
https://eczasopisma.p.lodz.pl/BFS/article/view/6
https://eczasopisma.p.lodz.pl/BFS/article/view/6
https://www.organic-chemistry.org/abstracts/literature/840.shtm
https://www.organic-chemistry.org/abstracts/literature/840.shtm
https://www.benchchem.com/product/b7767232#2-methylserine-stereochemistry-and-enantiomers
https://www.benchchem.com/product/b7767232#2-methylserine-stereochemistry-and-enantiomers
https://www.benchchem.com/product/b7767232#2-methylserine-stereochemistry-and-enantiomers
https://www.benchchem.com/product/b7767232#2-methylserine-stereochemistry-and-enantiomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7767232?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

